Cas no 104147-32-2 (3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%))
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%) Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
- AC1NUYID
- ACMC-1CFKF
- AG-D-15988
- Benzenamine,3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)-
- CTK4A2774
- Jsp000414
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine
- DTXSID30420176
- EC 401-790-3
- Benzenamine, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)-
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine
- A896276
- 3,5-dichloro-4-(1,1,2,2,-tetrafluoroethoxy)aniline
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%)
- C8H5Cl2F4NO
- AS-16142
- NS00003295
- AT20120
- MFCD10000640
- SCHEMBL9587803
- CS-0446856
- 2,6-dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene
- AKOS005064131
- 104147-32-2
- FT-0760879
- DB-030891
-
- MDL: MFCD10000640
- Inchi: 1S/C8H5Cl2F4NO/c9-4-1-3(15)2-5(10)6(4)16-8(13,14)7(11)12/h1-2,7H,15H2
- InChI Key: JIPDPVQPKLVDIU-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1OC(C(F)F)(F)F)Cl)N
Computed Properties
- Exact Mass: 276.96800
- Monoisotopic Mass: 276.9684318g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.558
- Melting Point: 35-40°C
- Boiling Point: 305 ºC
- Flash Point: 138 ºC
- Refractive Index: 1.496
- PSA: 35.25000
- LogP: 4.39350
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%) Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 22-50/53
- Safety Instruction: S24/25; S26; S57; S60; S61
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R22
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D438783-50mg |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%) |
104147-32-2 | 50mg |
$ 64.00 | 2023-09-07 | ||
| TRC | D438783-100mg |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%) |
104147-32-2 | 100mg |
$ 81.00 | 2023-09-07 | ||
| TRC | D438783-500mg |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%) |
104147-32-2 | 500mg |
$ 115.00 | 2023-09-07 | ||
| abcr | AB497277-1 g |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, 95%; . |
104147-32-2 | 95% | 1g |
€269.20 | 2023-04-19 | |
| abcr | AB497277-5 g |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, 95%; . |
104147-32-2 | 95% | 5g |
€609.40 | 2023-04-19 | |
| eNovation Chemicals LLC | Y1239818-1g |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline |
104147-32-2 | 95%(GC) | 1g |
$360 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1239818-5g |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline |
104147-32-2 | 95%(GC) | 5g |
$1290 | 2024-06-07 | |
| Alichem | A019148057-1g |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline |
104147-32-2 | 97% | 1g |
$400.00 | 2023-09-04 | |
| abcr | AB497277-1g |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, 95%; . |
104147-32-2 | 95% | 1g |
€346.30 | 2025-04-22 | |
| abcr | AB497277-5g |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, 95%; . |
104147-32-2 | 95% | 5g |
€1253.00 | 2025-04-22 |
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%) Suppliers
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%) Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%)
Professional Introduction to 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%) and CAS No. 104147-32-2
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 104147-32-2, is a derivative of aniline and features a unique structural motif that makes it particularly valuable for synthetic applications. The presence of both chloro and fluoro substituents enhances its reactivity and functionality, making it a versatile intermediate in the development of various chemical entities.
The compound's structure consists of a benzene ring substituted with two chlorine atoms at the 3rd and 5th positions, and an ether group linked to the 4th position via a (1,1,2,2-tetrafluoroethoxy) moiety. This specific arrangement imparts distinct electronic and steric properties that are exploited in medicinal chemistry for designing novel bioactive molecules. The high purity (>85%) ensures that the compound is suitable for sensitive synthetic transformations where impurities could otherwise interfere with reaction outcomes.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. Compounds like 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline have emerged as key building blocks in this endeavor. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The electron-withdrawing nature of the chloro groups and the electron-donating fluoroethoxy group create a balance that enhances binding affinity to biological targets.
One of the most compelling aspects of this compound is its role in the development of next-generation agrochemicals. The structural features of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline contribute to its effectiveness as a precursor in creating herbicides and pesticides with enhanced environmental stability. This is particularly important as the agricultural sector faces increasing pressure to develop sustainable solutions that minimize ecological impact while maintaining crop protection efficacy.
The synthetic methodologies involving this compound have also seen significant advancements. Researchers have leveraged its reactivity to develop novel catalytic systems that improve yields and reduce waste. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups at specific positions on the benzene ring. These modifications can fine-tune the pharmacological properties of derivatives derived from 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.
The application of computational chemistry has further enhanced our understanding of how structural modifications influence biological activity. Molecular modeling studies have revealed that small changes in the substituent pattern can significantly alter binding interactions with enzymes and receptors. This knowledge is being harnessed to design analogs of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline with improved pharmacokinetic profiles.
In conclusion, 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (>85%) represents a cornerstone in modern chemical synthesis and drug discovery. Its unique structural features make it an invaluable intermediate for developing innovative pharmaceuticals and agrochemicals. As research continues to uncover new applications for this compound and its derivatives, it is poised to play an even greater role in addressing global health and agricultural challenges.
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